molecular formula C11H13BrF3NO B15243932 (S)-4-Amino-4-(5-bromo-2-fluorophenyl)-2,2-difluoropentan-1-OL

(S)-4-Amino-4-(5-bromo-2-fluorophenyl)-2,2-difluoropentan-1-OL

Katalognummer: B15243932
Molekulargewicht: 312.13 g/mol
InChI-Schlüssel: AYYAASGDEADLKX-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-4-Amino-4-(5-bromo-2-fluorophenyl)-2,2-difluoropentan-1-OL is an organic compound that features a unique combination of functional groups, including an amino group, a bromine atom, and multiple fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Amino-4-(5-bromo-2-fluorophenyl)-2,2-difluoropentan-1-OL typically involves multi-step organic reactions. One common method involves the lithiation of 1-bromo-4-fluorobenzene, followed by reaction with a suitable borate to form a boronic ester intermediate. This intermediate is then subjected to further reactions to introduce the amino and difluoropentan-1-OL groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-4-Amino-4-(5-bromo-2-fluorophenyl)-2,2-difluoropentan-1-OL can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include various substituted derivatives that retain the core structure of the original compound but with different functional groups, enhancing its versatility in synthetic applications.

Wissenschaftliche Forschungsanwendungen

(S)-4-Amino-4-(5-bromo-2-fluorophenyl)-2,2-difluoropentan-1-OL has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (S)-4-Amino-4-(5-bromo-2-fluorophenyl)-2,2-difluoropentan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites and modulate biological pathways, leading to its observed effects. The presence of fluorine atoms enhances its binding affinity and stability in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(S)-4-Amino-4-(5-bromo-2-fluorophenyl)-2,2-difluoropentan-1-OL is unique due to its combination of an amino group and multiple fluorine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.

Eigenschaften

Molekularformel

C11H13BrF3NO

Molekulargewicht

312.13 g/mol

IUPAC-Name

(4S)-4-amino-4-(5-bromo-2-fluorophenyl)-2,2-difluoropentan-1-ol

InChI

InChI=1S/C11H13BrF3NO/c1-10(16,5-11(14,15)6-17)8-4-7(12)2-3-9(8)13/h2-4,17H,5-6,16H2,1H3/t10-/m0/s1

InChI-Schlüssel

AYYAASGDEADLKX-JTQLQIEISA-N

Isomerische SMILES

C[C@](CC(CO)(F)F)(C1=C(C=CC(=C1)Br)F)N

Kanonische SMILES

CC(CC(CO)(F)F)(C1=C(C=CC(=C1)Br)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.